molecular formula C11H16FNO B8267263 N-(4-Fluoro-2-methoxybenzyl)propan-1-amine

N-(4-Fluoro-2-methoxybenzyl)propan-1-amine

Cat. No.: B8267263
M. Wt: 197.25 g/mol
InChI Key: DIJXAHUOIWGNJF-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methoxybenzyl)propan-1-amine is an organic compound characterized by the presence of a fluoro and methoxy group attached to a benzyl ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methoxybenzyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and propan-1-amine.

    Reductive Amination: The key step involves reductive amination, where the benzaldehyde reacts with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and costs.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methoxybenzyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluoro-2-methoxybenzyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in targeting neurological disorders.

    Biological Studies: Used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.

    Materials Science: Investigated for its use in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(4-Fluoro-2-methoxybenzyl)propan-1-amine exerts its effects involves:

    Molecular Targets: It may interact with specific receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmitter release or uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
  • N-(4-Methoxybenzyl)propan-2-amine

Comparison

  • Structural Differences : The position of the fluoro and methoxy groups can significantly affect the compound’s reactivity and interaction with biological targets.
  • Unique Properties : N-(4-Fluoro-2-methoxybenzyl)propan-1-amine’s specific substitution pattern may confer unique binding properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-[(4-fluoro-2-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-6-13-8-9-4-5-10(12)7-11(9)14-2/h4-5,7,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXAHUOIWGNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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